molecular formula C19H15FN2OS B10918521 (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B10918521
M. Wt: 338.4 g/mol
InChI Key: ZTARAXXAOGIPIU-BOPFTXTBSA-N
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Description

The compound (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic molecule that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a thiazolone core with a dihydroisoquinoline moiety and a fluorobenzylidene group, making it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolone Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazolone ring.

    Introduction of the Dihydroisoquinoline Moiety: The dihydroisoquinoline group can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Addition of the Fluorobenzylidene Group: The final step involves the condensation of the thiazolone-dihydroisoquinoline intermediate with a fluorobenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolone derivatives.

    Substitution: Various substituted thiazolone derivatives.

Scientific Research Applications

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one: can be compared with other thiazolone derivatives and dihydroisoquinoline-containing compounds. Similar compounds include:

    Thiazolone Derivatives: Compounds with variations in the substituents on the thiazolone ring.

    Dihydroisoquinoline Derivatives: Compounds with different substituents on the dihydroisoquinoline moiety.

The uniqueness of This compound lies in its specific combination of structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C19H15FN2OS

Molecular Weight

338.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H15FN2OS/c20-16-7-5-13(6-8-16)11-17-18(23)21-19(24-17)22-10-9-14-3-1-2-4-15(14)12-22/h1-8,11H,9-10,12H2/b17-11-

InChI Key

ZTARAXXAOGIPIU-BOPFTXTBSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CC=C(C=C4)F)/S3

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CC=C(C=C4)F)S3

Origin of Product

United States

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